molecular formula C8H13ClN2O2S B581278 2-amino-N-phenylethanesulfonamide hydrochloride CAS No. 1100424-69-8

2-amino-N-phenylethanesulfonamide hydrochloride

Cat. No. B581278
CAS RN: 1100424-69-8
M. Wt: 236.714
InChI Key: WSKIOJNFIPWWEC-UHFFFAOYSA-N
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Description

2-Amino-N-phenylethanesulfonamide hydrochloride (2-APES HCl) is an organic compound with the chemical formula C8H11ClN2O2S. It is a white crystalline powder that is odorless and has a melting point of 218-220°C. 2-APES HCl is a widely used reagent in organic synthesis due to its versatile reactivity and is used in various scientific research applications.

Scientific Research Applications

Cancer Therapy

One significant area of research is the exploration of compounds like FTY720, a structurally similar compound to 2-amino-N-phenylethanesulfonamide hydrochloride, for cancer therapy. FTY720, also known as fingolimod, has been approved by the FDA for treating multiple sclerosis due to its immunosuppressive effects. Interestingly, it also shows antitumor efficacy in several cancer models, indicating potential applications beyond its initial use. The antitumor effects of FTY720, and by extension potentially structurally related compounds like 2-amino-N-phenylethanesulfonamide hydrochloride, suggest a promising avenue for cancer therapy research. These effects are attributed to the activation of sphingosine-1-phosphate receptors and possibly S1PR-independent mechanisms, indicating a complex mode of action that could be explored for similar compounds (Li Zhang et al., 2013).

Analytical Chemistry

In analytical chemistry, the study of protein hydrolysis and the determination of the degree of hydrolysis (DH) is essential for understanding protein bioavailability and functionality. The research on methods for determining DH, such as the pH-stat method, highlights the relevance of sulfonamide compounds in facilitating these analyses. These methods are crucial for accurately measuring amino groups generated from hydrolysis, which is fundamental in nutritional and biochemical studies (S. Rutherfurd, 2010).

Material Science

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a group related to 2-amino-N-phenylethanesulfonamide hydrochloride, have been explored for potential applications in the pharmaceutical industry and organic synthesis. The development of multifunctional click cycloalkyne agents and the improvement of intramolecular reactions for synthesizing complex organic molecules demonstrate the versatility of sulfonamide derivatives in material science and pharmaceutical research (Kyosuke Kaneda, 2020).

properties

IUPAC Name

2-amino-N-phenylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKIOJNFIPWWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1100424-69-8
Record name 2-amino-N-phenylethane-1-sulfonamide hydrochloride
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